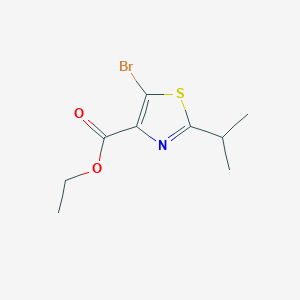

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3 |

InChI Key |

YWEXOJJSEATAKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Thioamide Synthesis and Bromination

The preparation begins with the synthesis of 3-bromo-4-hydroxy-thiobenzamide (XVIII), as outlined in WO2012032528A2. This intermediate is generated via condensation of 3-bromo-4-hydroxybenzaldehyde (XVI) with hydroxylamine hydrochloride and sodium formate in refluxing formic acid. The reaction proceeds at 105–110°C for five hours, yielding 3-bromo-4-hydroxy-benzonitrile (XVII), which is subsequently treated with thioacetamide to form the thiobenzamide (XVIII).

Cyclization with 2-Chloroacetoacetic Acid Ethyl Ester

Cyclization of XVIII with 2-chloroacetoacetic acid ethyl ester in isopropyl alcohol at reflux temperature produces 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XIX). This step involves nucleophilic displacement of the chlorine atom by the thioamide’s sulfur, followed by intramolecular cyclization to form the thiazole ring. The reaction achieves a purity of >99% after recrystallization.

Alkylation with Isobutyl Bromide

Alkylation of XIX with isobutyl bromide in dimethylformamide (DMF) and potassium carbonate at 80–85°C introduces the isopropyl group. The reaction mixture is quenched with water, and the product (XX) is extracted with ethyl acetate, washed, and dried over sodium sulfate. Distillation under reduced pressure followed by methanol leaching yields 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XX) with 90% efficiency.

Oxidative Functionalization of Thiazolidine Intermediates

Thiazolidine Formation via Condensation

CN102372680A describes a route starting with L-cysteine hydrochloride and formaldehyde, which undergo condensation to form thiazolidine-4-carboxylic acid. Esterification with methanol and hydrogen chloride gas produces methyl thiazolidine-4-carboxylate hydrochloride, which is dehydrohalogenated to yield the free ester.

MnO₂-Mediated Oxidation to Thiazole

Oxidation of methyl thiazolidine-4-carboxylate with manganese dioxide (MnO₂) in acetonitrile at 60–80°C for 24–72 hours converts the thiazolidine ring into a thiazole. The reaction exploits MnO₂’s ability to abstract hydrides, leading to aromatization. This step achieves an 80.8% yield of methyl thiazole-4-carboxylate.

Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

Deprotonation and Aldehyde Formation

As reported in the Journal of the Pharmaceutical Society of Japan, deprotonation of thiazole derivatives at the C5 position using tert-butyllithium (t-BuLi) in ether at −78°C generates a lithium intermediate. Quenching with dimethylformamide (DMF) produces aldehydes, which are oxidized to carboxylic acids under Pinnick conditions (NaClO₂, NaH₂PO₄).

Esterification and Functionalization

The carboxylic acid is esterified with ethanol to form ethyl thiazole-5-carboxylate. Introducing the isopropyl group requires alkylation of a hydroxylated precursor, akin to the method in WO2012032528A2. Bromination at position 5 is achieved using bromine or HBr in the presence of a Lewis acid catalyst.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselective Bromination

Achieving bromination exclusively at position 5 remains challenging. Directed ortho-metalation (DoM) using lithium-halogen exchange or directing groups could enhance selectivity.

Purification via Hydrochloride Salt Formation

WO2012032528A2 highlights the utility of hydrochloride salt formation for purification. Treating the final product with concentrated HCl in acetone precipitates the salt, which is filtered and dried to >98.4% purity.

Solvent and Catalyst Selection

DMF and acetonitrile are preferred for their high boiling points and solubility profiles. Catalysts like cuprous cyanide (CuCN) facilitate cyanation in Ullmann-type reactions, though their use necessitates careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.

Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Table 1: Halogen Substituent Comparison

| Substituent | Van der Waals Radius (Å) | Reactivity (SN2) | Melting Point Trend |

|---|---|---|---|

| Cl | 1.75 | Moderate | Higher |

| Br | 1.85 | High | Intermediate |

| I | 1.98 | Very High | Lower |

2.2 Positional Isomerism

The placement of substituents on the thiazole ring significantly impacts properties:

- 2-Isopropyl vs.

- 4-Carboxylate vs. 5-Carboxylate : Moving the ester to position 5 (e.g., ethyl 5-carboxy-2-isopropylthiazole-4-bromo) could disrupt conjugation, altering electronic properties and hydrogen-bonding capacity .

2.3 Heterocycle Core Modifications

Replacing the thiazole sulfur with oxygen (oxazole) or nitrogen (imidazole) modifies electronic and biological behavior:

- Thiazole vs. Oxazole : The sulfur atom in thiazole enhances π-electron delocalization, increasing aromatic stability. Oxazole derivatives may exhibit weaker hydrogen-bonding due to oxygen’s higher electronegativity.

- Imidazole Analogs : The additional nitrogen in imidazole allows for dual hydrogen-bonding sites, often enhancing binding affinity in drug-receptor interactions .

Table 2: Heterocycle Comparison

| Heterocycle | Aromatic Stability | Hydrogen-Bonding Capacity | Bioactivity Example |

|---|---|---|---|

| Thiazole | High | Moderate (S, O) | Antibacterial |

| Oxazole | Moderate | High (O) | Antiviral |

| Imidazole | High | High (N, O) | Antifungal |

2.4 Ester Group Variations

The ethyl ester at position 4 can be replaced with methyl or benzyl groups:

- Methyl Ester : Higher hydrolytic lability but improved solubility in polar solvents.

- Benzyl Ester : Increased lipophilicity enhances membrane permeability but may reduce metabolic stability.

Crystallographic and Conformational Insights

- Ring Puckering: The thiazole ring is generally planar, but bulky substituents like isopropyl may induce minor puckering. Cremer-Pople parameters (e.g., amplitude $ q $) quantify deviations from planarity, with heteroatoms influencing pseudorotation dynamics .

- Hydrogen Bonding : The carboxylate oxygen acts as a hydrogen-bond acceptor, while bromine’s polarizability may contribute to halogen bonding in crystal lattices .

Biological Activity

Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. Its molecular formula is , with a molecular weight of approximately 278.17 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry and agriculture.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, via its thiazole ring. This interaction may modulate the activity of these targets, leading to alterations in cellular processes and biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating potent antimicrobial effects.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Candida albicans | 0.30 | Fungicidal |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties, particularly against strains of Candida. The efficacy was assessed through time-kill assays and biofilm inhibition studies, where it exhibited significant reductions in biofilm formation compared to standard antifungal agents like fluconazole .

Comparative Studies

This compound can be compared with other thiazole derivatives to highlight its unique biological profile:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Amino group at position 2 | Moderate antibacterial activity |

| Ethyl 5-methylthiazole-4-carboxylate | Methyl group instead of isopropyl | Lower antifungal activity |

| Ethyl 2-isopropylthiazole-4-carboxylic acid | Lacks bromine | Limited antimicrobial effects |

The unique combination of the bromine atom and the isopropyl group in this compound may significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

Case Studies

In a study examining various thiazole derivatives, this compound was tested alongside other compounds for their activity against multidrug-resistant (MDR) pathogens. The findings indicated that this compound exhibited superior efficacy compared to several established antibiotics, highlighting its potential as a lead compound for further development .

Another research effort focused on the compound's cytotoxicity against cancer cell lines. It was found to have a favorable safety profile with IC50 values greater than 60 µM, suggesting low toxicity towards normal cells while maintaining significant activity against cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions, analogous to the synthesis of structurally similar thiazole derivatives. For example, ethyl bromoacetate may react with thiourea derivatives under basic conditions to form the thiazole core, followed by bromination and isopropyl group introduction .

- Characterization : Use multi-spectral analysis:

- TLC for reaction monitoring.

- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch ~1700 cm⁻¹).

- NMR (¹H/¹³C) to assign protons and carbons (e.g., ester CH₃ at δ ~1.3 ppm in ¹H NMR).

- Mass spectrometry for molecular ion confirmation.

- X-ray crystallography (if crystallized) to resolve 3D structure .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology : Use a solvent mixture of petroleum ether and ethyl acetate (95:5 v/v) for slow evaporation, promoting well-ordered crystals. Monitor crystal growth under controlled temperature (20–25°C) to avoid solvent inclusion .

- Validation : Check for sharp melting points and consistent unit cell parameters using SHELXTL or similar software .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Analysis : Perform Hirschfeld surface analysis to quantify interactions:

- Dominant H···H (34.4%) and C-H···O/N hydrogen bonds stabilize the lattice.

- π-π stacking (sp² carbons) contributes to layered packing .

Q. What computational methods are suitable for conformational analysis of the thiazole ring?

- Approach : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For five-membered rings, calculate amplitude (q) and phase angle (φ) from crystallographic data. Compare with DFT-optimized geometries to assess steric effects from the isopropyl group .

Q. How can discrepancies in spectroscopic vs. crystallographic data be resolved?

- Case Study : If NMR suggests rotational freedom in the ester group, but crystallography shows a fixed conformation, perform variable-temperature NMR to probe dynamic behavior. Validate with B3LYP/6-31G(d) calculations to map energy barriers .

Q. What strategies ensure robust structure validation in crystallographic studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.